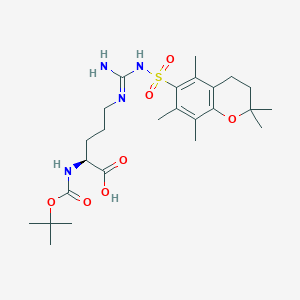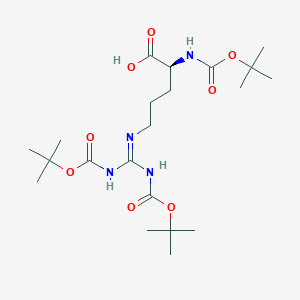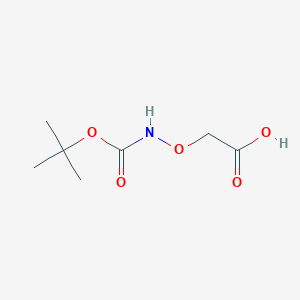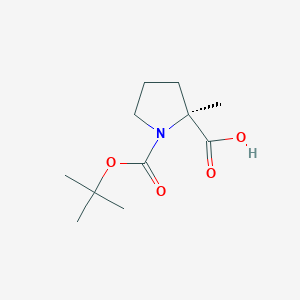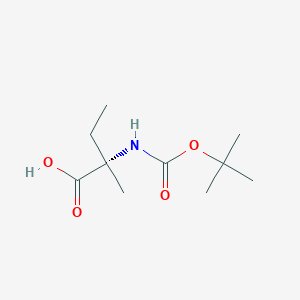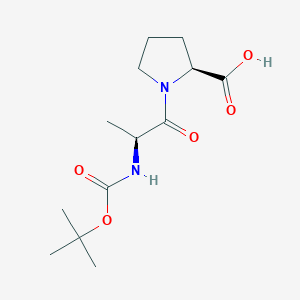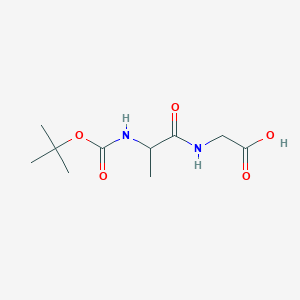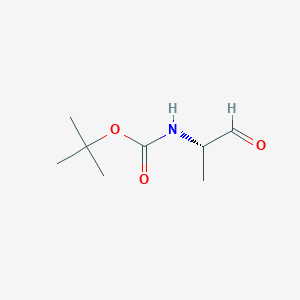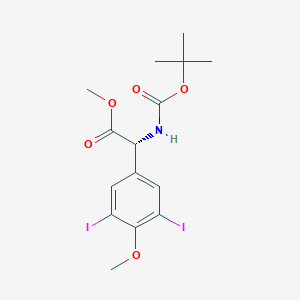
Boc-3,5-diiodo-tyr-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3,5-diiodo-Tyr-OMe is a derivative of (di)halogenated tyrosines . It is also known as N-t-butoxycarbonyl-3,5-diiodo-L-tyrosine methyl ester . Its molecular formula is C15H19I2NO5 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 19 hydrogen atoms, 2 iodine atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 547.12 g/mol. More detailed physical and chemical properties are not provided in the available sources.Scientific Research Applications
Synthesis and Modification
- Boc-3,5-diiodo-tyr-ome and similar tyrosine derivatives are utilized in the synthesis of opioid peptidomimetics, offering potential for developing novel synthetic opioid ligands (Bender et al., 2015).
- Such compounds have been incorporated in the formation of peptides, enhancing their structural diversity and potential application in medical research (Borg et al., 1999).
Radiolabeling and Bioactivity Studies
- This compound has been used in the synthesis of radiolabeled compounds for biological studies, such as in the creation of tritiated and iodinated peptides for research in hormone activity and receptor binding (Charon et al., 1984).
Peptide Nanotube Formation
- This compound plays a role in the self-assembly of peptides into nanotubes, contributing to advancements in nanotechnology and materials science (Ray et al., 2004).
Alzheimer's Disease Research
- Modifications of tyrosine, including derivatives like this compound, have been studied for their impact on peptide self-assemblies, which is significant in the context of Alzheimer's disease research (Bera et al., 2014).
Development of Peptide-Based Drugs
- It is a key component in the development of amino acid-based phosphinite ligands, which are crucial in the synthesis of new peptide-based drugs (Galka & Kraatz, 2003).
Supramolecular Chemistry
- The compound contributes to the formation of supramolecular double helices in peptides, which is a significant area of study in supramolecular chemistry (Jana et al., 2011).
Cancer Research
- Its derivatives have been used in the synthesis of compounds with potential anti-cancer properties, like the peptide YSL, which showed increased survival times in cancer cell studies (Ding et al., 2004).
Structural Analysis in Peptides
- This compound aids in the study of aromatic interactions in peptides, which is crucial for understanding peptide structure and function (Mahalakshmi et al., 2006).
Opioid Receptor Research
- It has been used in the development of opioidmimetic antagonists, contributing to opioid receptor research and the development of new analgesic drugs (Salvadori et al., 1995).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Boc-3,5-diiodo-Tyr-OMe . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions of Boc-3,5-diiodo-Tyr-OMe are not explicitly mentioned in the available sources. Given its use in peptide synthesis , it may continue to be a valuable reagent in the field of peptide and protein research. Further studies could explore its potential applications in other areas of biochemistry and molecular biology.
Mechanism of Action
Target of Action
Boc-3,5-diiodo-tyr-ome is a derivative of dihalogenated tyrosines The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that halogenated tyrosines, such as this compound, can interact with various biological targets, potentially altering their function .
Biochemical Pathways
Derivatives of dihalogenated tyrosines are known to be involved in various signaling pathways .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to store it at -20°C , suggesting that temperature can affect its stability.
properties
IUPAC Name |
methyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(21)18-11(13(20)22-4)7-8-5-9(16)12(19)10(17)6-8/h5-6,11,19H,7H2,1-4H3,(H,18,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSAEUWOAILRMR-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19I2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)
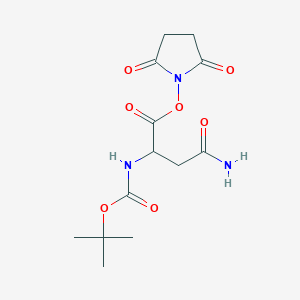
![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)
